molecular formula C21H21N5O2S B2727513 4-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzamide CAS No. 1251627-81-2

4-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzamide

Cat. No. B2727513
CAS RN: 1251627-81-2
M. Wt: 407.49
InChI Key: HNZQEXKZASJFIJ-UHFFFAOYSA-N
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Description

4-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of naphthyridine derivatives and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Anomalous Reactions and Substituent Effects : Research on anomalous substituent effects in organic synthesis, particularly in reactions involving naphthylformamides, highlights the complexity of chemical transformations and the potential for unexpected outcomes in synthesizing related compounds. These findings underline the importance of substituent effects in dictating reaction pathways and product formation, which could be relevant in the synthesis and functionalization of naphthyridine derivatives (Ishikawa et al., 2000).

Fluorescence and Luminescent Properties

  • Aggregation-Induced Emission : Studies on pyridyl substituted benzamides with aggregation-enhanced emission properties reveal how structural modifications can significantly influence luminescent behaviors. These properties are critical in designing fluorescence-based sensors and imaging agents, suggesting potential applications of related naphthyridine compounds in bioimaging and diagnostics (Srivastava et al., 2017).

Anticancer Activity

  • Antiproliferative Properties : The synthesis and evaluation of compounds for their anticancer properties, such as derivatives of benzochromene, demonstrate the potential therapeutic applications of naphthyridine compounds. The modulation of apoptosis-related genes and interactions with DNA underline the importance of structural derivatives in developing new anticancer agents (Ahagh et al., 2019).

properties

IUPAC Name

4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-2-7-16-18(25-15-5-3-14(4-6-15)19(22)27)17(12-23-20(16)24-13)21(28)26-8-10-29-11-9-26/h2-7,12H,8-11H2,1H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZQEXKZASJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)N)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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